molecular formula C15H16N2O4S B161686 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid CAS No. 133978-59-3

2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid

Cat. No.: B161686
CAS No.: 133978-59-3
M. Wt: 320.4 g/mol
InChI Key: AAWOKTGNZABRTQ-UHFFFAOYSA-N
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Description

2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid is an organic compound that features both sulfonamide and amino acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-phenylpropionic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium hydroxide and organic solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, sulfides, and various substituted aromatic compounds .

Scientific Research Applications

2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly effective in mimicking the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid is unique due to its combination of sulfonamide and amino acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(4-aminophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOKTGNZABRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389375
Record name N-(4-Aminobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

133978-59-3
Record name N-(4-Aminobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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